molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

Benzyl methacrylate

Cat. No. B145911
CAS RN: 2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
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Description

Benzyl methacrylate (BZMA) is a colorless transparent liquid with a distinctive odor . It has a molecular weight of 176 and its molecular formula is C11H12O2 .


Synthesis Analysis

Benzyl methacrylate can be synthesized via reversible addition–fragmentation chain-transfer (RAFT) mediated miniemulsion polymerization . Another method involves a transesterification reaction between methyl methacrylate and an alcohol compound .


Molecular Structure Analysis

The molecular structure of Benzyl methacrylate is characterized by a benzyl group attached to a methacrylate ester .


Chemical Reactions Analysis

Benzyl methacrylate can undergo polymerization under sunlight and heat . It can also participate in RAFT-mediated polymerization . The polymerization kinetics, nucleation, and morphology transitions can vary based on the solvent composition .


Physical And Chemical Properties Analysis

Benzyl methacrylate has a boiling point of 233°C at 760mmHg and a freezing point of -60°C or less . It has a refractive index of 1.514 at 25°C . It is hardly soluble in water and has a viscosity of 2.68 CP at 20°C .

Scientific Research Applications

Raw Material and Intermediate

Benzyl methacrylate is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the production of various pharmaceuticals and agrochemicals .

Dispersion Polymerization

BzMA has been used in the blue light-initiated alcoholic reversible addition-fragmentation chain transfer (RAFT) dispersion polymerization . This process is developed to prepare diblock copolymer nano-objects . High monomer conversion (95%) was achieved within 2 hours of blue light irradiation in an isopropanol/water mixture .

Creation of Diblock Copolymer Nano-objects

The study of alcoholic RAFT dispersion polymerization provides more mechanistic insights into the creation of diblock copolymer nano-objects with well-defined structures . These nano-objects have diverse applications in nanoreactors, catalysis, bioimaging, and drug delivery .

Pressure Sensitive Adhesive (PSA)

BzMA has been evaluated as an alternative to traditional methyl methacrylate (MMA) as a hard monomer in the application of an acrylate latex pressure sensitive adhesive (PSA) . The influences of BzMA on the resultant latex and PSA properties were comprehensively investigated .

Hydrophobic CCS Polymer

A hydrophobic CCS polymer of poly(benzyl methacrylate) (PBzMA) was prepared in toluene by reversible addition-fragmentation chain transfer (RAFT)-mediated dispersion polymerization . The CCS polymer, with poly(benzyl methacrylate) as the arm and crosslinked N, N’-bis(acryloyl)cystamine (BAC) as the core, was confirmed .

Monomethyl Ether Hydroquinone Inhibitor

BzMA contains monomethyl ether hydroquinone as an inhibitor . This compound is used to prevent polymerization during storage and transportation .

Mechanism of Action

Target of Action

Benzyl methacrylate (BzMA) is a type of organic chemical compound . It is primarily used in the field of polymer science, where it acts as a monomer in the formation of polymers . The primary targets of BzMA are therefore the other monomers and initiators present in the polymerization reaction .

Mode of Action

BzMA interacts with its targets through a process known as free radical polymerization . In this process, an initiator molecule generates a free radical, which then reacts with the BzMA monomer. This reaction forms a new radical, which can react with additional monomers, leading to the formation of a polymer chain .

Biochemical Pathways

The polymers formed from bzma can have various applications in biological systems, such as in the creation of bio-based acrylates .

Pharmacokinetics

It’s important to note that bzma is a liquid at room temperature with a density of 104 g/mL .

Result of Action

The primary result of BzMA’s action is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization reaction, including the presence of other monomers . For example, copolymers of BzMA and 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) have been shown to have varying glass transition temperatures depending on the ratio of BzMA to HBPPMA .

Action Environment

The action of BzMA is influenced by several environmental factors. For instance, the polymerization reaction requires a specific temperature (60 °C in some cases ) and the presence of an initiator . Additionally, BzMA should be stored in a cool, dry place and used only in a well-ventilated area or outdoors . It should also be kept away from oxidizing agents .

Safety and Hazards

Benzyl methacrylate can polymerize under sunlight and heat, and it is classified as an inflammable liquid when heated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

The future directions of Benzyl methacrylate research could involve the development of metal-free atom transfer radical polymerization . There is also potential for further exploration of its properties and applications in optical polymers, adhesive agents, and coating compounds .

properties

IUPAC Name

benzyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJOEFVRHOZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-83-0
Record name Poly(benzyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-83-0
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DSSTOX Substance ID

DTXSID0022193
Record name Benzyl methacrylate
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Molecular Weight

176.21 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Product Name

Benzyl methacrylate

CAS RN

2495-37-6
Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
950 g
Type
reactant
Reaction Step Four
Name
1,1-bis(trimethylsiloxy) 2-methyl propene
Quantity
46.2 g
Type
reactant
Reaction Step Four
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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